Calcium di(L-lysinate)

Descripción general

Descripción

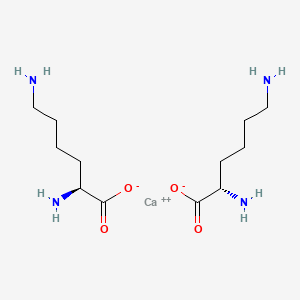

Calcium di(L-lysinate) is a compound formed by the combination of calcium ions and L-lysine, an essential amino acid. It is known for its high bioavailability and is often used as a dietary supplement to provide both calcium and lysine. The molecular formula of calcium di(L-lysinate) is C12H26CaN4O4, and it has a molecular weight of 330.43724 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of calcium di(L-lysinate) typically involves the reaction of calcium hydroxide with an aqueous solution of L-lysine. The process can be summarized as follows:

- Dissolve L-lysine in water to form an aqueous solution.

- Add calcium hydroxide to the solution while stirring.

- Allow the calcium hydroxide to dissolve completely.

- Filter out any undissolved calcium hydroxide.

- Evaporate the filtrate to dryness to obtain calcium di(L-lysinate) as a residue .

Industrial Production Methods

Industrial production of calcium di(L-lysinate) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Calcium di(L-lysinate) can undergo various chemical reactions, including:

Oxidation: The amino groups in L-lysine can be oxidized under specific conditions.

Reduction: Reduction reactions can occur, particularly involving the carboxyl groups.

Substitution: The amino and carboxyl groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can lead to the formation of aldehydes or ketones, while reduction of carboxyl groups can produce alcohols.

Aplicaciones Científicas De Investigación

Bone Health

A significant application of calcium di(L-lysinate) is its role as a dietary supplement aimed at improving bone mineral density (BMD). Research indicates that this compound exhibits superior bioavailability compared to other calcium sources such as calcium carbonate and calcium citrate malate.

Clinical Studies

- Efficacy in Osteopenia Patients : A randomized open-label clinical study involving 24 osteopenia patients demonstrated that calcium di(L-lysinate) resulted in a relative oral bioavailability of 223.15%, significantly enhancing BMD T-scores compared to other calcium supplements (P < 0.0004) .

- Calcium Absorption : In a comparative study, participants receiving calcium di(L-lysinate) showed a marked increase in serum calcium levels within 30 minutes post-administration, maintaining elevated levels longer than those receiving other forms of calcium .

Nutritional Benefits

Calcium di(L-lysinate) serves not only as a source of elemental calcium but also provides L-lysine, an essential amino acid that may aid in enhancing intestinal absorption of calcium and improving renal conservation of absorbed calcium . This dual benefit positions it as a valuable supplement for individuals with increased dietary needs, such as pregnant women and the elderly.

Safety Profile

The European Food Safety Authority has deemed the use of calcium di(L-lysinate) in food supplements safe at proposed levels, further supporting its application in dietary formulations . Adverse effects reported during clinical trials were minimal and typically resolved without intervention.

Mecanismo De Acción

The mechanism of action of calcium di(L-lysinate) involves the release of calcium and L-lysine ions upon dissolution. Calcium ions play a crucial role in various physiological processes, including bone mineralization, muscle contraction, and nerve transmission. L-lysine is essential for protein synthesis, collagen formation, and the absorption of calcium in the intestines .

Comparación Con Compuestos Similares

Similar Compounds

Calcium carbonate: Commonly used as a calcium supplement but has lower bioavailability compared to calcium di(L-lysinate).

Calcium citrate: Another calcium supplement with good bioavailability but less effective than calcium di(L-lysinate) in certain applications.

Calcium gluconate: Used in medical treatments for calcium deficiencies but has lower calcium content compared to calcium di(L-lysinate).

Uniqueness

Calcium di(L-lysinate) stands out due to its high bioavailability and dual provision of both calcium and L-lysine. This makes it particularly effective in applications where both nutrients are required, such as in bone health supplements and fortified foods .

Actividad Biológica

Calcium di(L-lysinate) is a compound that combines calcium with the amino acid L-lysine. It has garnered attention for its potential biological activities, particularly in the context of bone health and calcium metabolism. This article explores its mechanisms of action, efficacy in clinical studies, and implications for dietary supplementation.

Calcium di(L-lysinate) functions by releasing calcium and L-lysine ions upon dissolution. The calcium ions are essential for various physiological processes, including:

- Bone Mineralization : Calcium is a critical component of bone tissue.

- Muscle Contraction : Calcium ions facilitate muscle contractions through interactions with proteins.

- Nerve Transmission : Calcium plays a role in neurotransmitter release at synapses.

L-lysine enhances the absorption of calcium in the intestines and supports protein synthesis, which is vital for collagen formation in bones .

2. Bioavailability and Efficacy

Research indicates that calcium di(L-lysinate) exhibits superior bioavailability compared to traditional calcium supplements such as calcium carbonate and calcium citrate malate. A study highlighted that the relative oral bioavailability of calcium lysinate was found to be 223.15% , significantly higher than that of other forms .

Clinical Study Overview

A randomized open-label clinical study involving 24 osteopenic patients compared the effects of calcium lysinate, calcium carbonate, and calcium citrate malate on bone mineral density (BMD). The methodology included:

- Participants : 24 osteopenic patients divided into three groups (8 per group).

- Intervention : Administration of one of the three supplements.

- Assessment : Serum calcium levels were measured at baseline and after 8 weeks, alongside BMD evaluations.

Results Summary

| Supplement | Relative Bioavailability (%) | Improvement in BMD T-score (P-value) |

|---|---|---|

| Calcium di(L-lysinate) | 223.15 | <0.0004 |

| Calcium carbonate | Lower than lysinate | Moderate |

| Calcium citrate malate | Lower than lysinate | Moderate |

The results indicated that patients receiving calcium di(L-lysinate) showed a significant increase in serum calcium levels and BMD T-scores compared to those taking other supplements .

3. Implications for Osteoporosis Management

Osteoporosis is often linked to inadequate dietary calcium intake. The enhanced absorption properties of calcium di(L-lysinate) suggest it may be particularly beneficial for individuals at risk of osteoporosis. The combined effects of L-lysine on calcium absorption and renal conservation can contribute to a positive calcium balance, making it a promising candidate for dietary supplementation aimed at improving bone health .

4. Case Studies and Research Findings

Several studies have reinforced the potential benefits of L-lysine in enhancing calcium metabolism:

- Lysine's Role in Calcium Absorption :

- Calcium Homeostasis :

Propiedades

IUPAC Name |

calcium;(2S)-2,6-diaminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H14N2O2.Ca/c2*7-4-2-1-3-5(8)6(9)10;/h2*5H,1-4,7-8H2,(H,9,10);/q;;+2/p-2/t2*5-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJWCHSJEZRVMN-MDTVQASCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)[O-])N.C(CCN)CC(C(=O)[O-])N.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)[O-])N.C(CCN)C[C@@H](C(=O)[O-])N.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26CaN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210482 | |

| Record name | Calcium di(L-lysinate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-68-1 | |

| Record name | Calcium lysinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium di(L-lysinate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium di(L-lysinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LYSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSU8363XHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes calcium lysinate potentially advantageous over traditional calcium supplements like calcium carbonate and calcium citrate malate?

A1: The research paper suggests that calcium lysinate exhibits a higher oral bioavailability compared to calcium carbonate and calcium citrate malate. [] The study found that the relative oral bioavailability of calcium lysinate was 223.15%, indicating superior absorption in the body. [] This enhanced bioavailability could lead to a more efficient increase in serum calcium levels, potentially benefiting individuals with osteopenia seeking to improve their bone mineral density. []

Q2: What evidence exists regarding the efficacy of calcium lysinate in improving bone mineral density?

A2: A randomized open-label clinical study investigated the efficacy of calcium lysinate, calcium carbonate, and calcium citrate malate in osteopenia patients. [] The study demonstrated a significant improvement in the T-score of bone mineral density (BMD) across all three groups after 8 weeks of treatment. [] Notably, the improvement in BMD was most significant in the group receiving calcium lysinate. [] This suggests that calcium lysinate may be a more effective option for enhancing bone health in individuals with osteopenia.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.